Isopropenylcyclohexane

Description

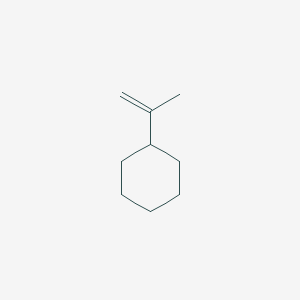

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-1-en-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLGTNLRTUGMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isopropenylcyclohexane and Its Derivatives

Established Synthetic Routes to Isopropenylcyclohexane

Traditional methods for the synthesis of this compound often rely on the transformation of readily available precursors. These established routes provide reliable access to the target compound, albeit with varying degrees of efficiency and stereochemical control.

Synthesis from Natural Precursors (e.g., Isopulegol)

The dehydration of naturally occurring monoterpenoids, such as isopulegol, presents a straightforward approach to this compound. Isopulegol, which can be synthesized via the cyclization of citronellal, can undergo acid-catalyzed dehydration to yield a mixture of isomeric products, including this compound. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat. The regioselectivity of the elimination is influenced by the reaction conditions and the nature of the catalyst employed.

| Precursor | Catalyst | Key Transformation | Product(s) |

| Isopulegol | H₂SO₄ or H₃PO₄ | Acid-catalyzed dehydration | This compound and other isomers |

This table illustrates the synthesis of this compound from the natural precursor isopulegol.

Wittig Reaction and Related Olefination Methodologies

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. mdpi.comnih.govresearchgate.netrsc.orgsemanticscholar.org To synthesize this compound, a suitable ketone precursor, such as 1-acetylcyclohexane, can be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide, typically generated in situ by treating a phosphonium (B103445) salt with a strong base, attacks the carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct. The Wittig reaction is highly regioselective, ensuring the formation of the double bond at the position of the original carbonyl group.

| Ketone Precursor | Wittig Reagent | Key Transformation | Product |

| 1-Acetylcyclohexane | Methylenetriphenylphosphorane | Olefination | This compound |

This interactive table details the synthesis of this compound via the Wittig reaction.

Catalytic Approaches to this compound and Analogs

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Catalytic routes to this compound and its derivatives offer significant advantages over stoichiometric methods.

Hydroboration-Isomerization-Displacement Strategies

Hydroboration-isomerization-displacement offers a versatile strategy for the synthesis of specific alkene isomers. While direct application to this compound synthesis is not extensively documented, the principles can be applied. For instance, a readily available alkene like limonene (B3431351), which contains an endocyclic double bond and an isopropenyl group, could theoretically undergo selective hydroboration of the endocyclic double bond. researchgate.net Subsequent thermal isomerization of the resulting organoborane could lead to the migration of the boron atom to the thermodynamically most stable position. Finally, displacement of the borane (B79455) group with a suitable reagent would regenerate a double bond in a different position, potentially leading to an this compound derivative. The success of this strategy hinges on controlling the regioselectivity of both the initial hydroboration and the subsequent isomerization.

Transition Metal Catalysis in Alkene Synthesis

Transition metal catalysis has revolutionized alkene synthesis, offering powerful tools for isomerization, cross-coupling, and metathesis reactions. rsc.org The isomerization of readily available terpenes, such as limonene, using transition metal catalysts provides a potential pathway to this compound and its isomers. mdpi.comnih.govichem.md Catalysts based on metals like titanium, palladium, and rhodium can facilitate the migration of double bonds within the cyclic framework. mdpi.comnih.gov For example, under specific catalytic conditions, the endocyclic double bond of limonene could be isomerized to an exocyclic position, leading to the formation of this compound or its structural isomers like terpinolene (B10128) and the terpinene. mdpi.comnih.gov The product distribution is highly dependent on the choice of catalyst, ligands, and reaction conditions.

| Catalyst System | Substrate | Key Transformation | Product(s) |

| Ti-SBA-15 | Limonene | Isomerization | Terpinolene, α-Terpinene, γ-Terpinene, p-Cymene mdpi.com |

| Porous metal–macrocycle framework with Brønsted acid | Limonene | Isomerization | Terpinolene nih.gov |

This table summarizes transition metal-catalyzed approaches to isomers of this compound.

Stereoselective and Enantioselective Synthesis Utilizing this compound Skeletons

The cyclohexane (B81311) ring bearing a chiral center offers a valuable platform for stereoselective synthesis. The isopropenyl group can act as a handle for introducing new stereocenters with high levels of control.

Stereoselective reactions, such as epoxidation, can be performed on the double bond of the isopropenyl group. nih.gov The facial selectivity of the epoxidation can be influenced by the presence of existing stereocenters on the cyclohexane ring or by the use of chiral catalysts. For example, the epoxidation of a chiral this compound derivative can lead to the preferential formation of one diastereomer over the other. This diastereoselectivity arises from the steric and electronic influence of the chiral scaffold on the approaching reagent. The resulting epoxides are versatile intermediates that can be opened with various nucleophiles to generate a range of functionalized cyclohexane derivatives with new stereocenters.

Furthermore, the this compound skeleton can be incorporated into chiral ligands for enantioselective catalysis. The stereochemical information embedded in the cyclohexane ring can be relayed to the catalytic center, enabling the asymmetric transformation of prochiral substrates.

Enantioselective Construction of Chiral this compound Systems

Another powerful strategy for constructing chiral cyclic systems is the enantioselective [2+2] photocycloaddition. This method can establish multiple stereocenters in a single step. For example, the synthesis of benzyl-δ-truxinate utilizes an asymmetric catalytic [2+2] photocyclodimerization of C-cinnamoyl imidazoles. orgsyn.org The use of a chiral phosphoric acid catalyst induces a bathochromic shift, allowing for selective irradiation of the catalyst-bound substrate and resulting in a highly enantioselective, diastereoselective, and regioselective reaction. orgsyn.org

Michael addition reactions also offer a pathway to enantiomerically enriched cyclic compounds. The synthesis of thio-substituted cyclobutanes has been achieved with high yield and enantioselectivity (up to 99.7:0.3 er) using a chiral chinchona-based squaramide bifunctional acid–base catalyst and an N-acyl-oxazolidinone-substituted cyclobutene. rsc.org Furthermore, Ni/photoredox dual catalysis has been successfully employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles with excellent enantioselectivity. nih.gov

Table 1: Examples of Enantioselective Syntheses of Cyclic Compounds

| Starting Material | Target Compound | Key Methodologies | Overall Yield | Enantioselectivity |

|---|---|---|---|---|

| (R)-(-)-Carvone | (R)-(+)-6-Isopropenyl-3-methyl-2-cycloheptenone | Reduction, Cyclopropanation, Saegusa oxidation, Dehydrochlorination | 38% | Not specified |

| C-Cinnamoyl imidazoles | Benzyl-δ-truxinate | Asymmetric catalytic [2+2] photocyclodimerization | Not specified | High |

| N-acyl-oxazolidinone-substituted cyclobutene | Thio-substituted cyclobutanes | Michael addition with chiral squaramide catalyst | High | up to 99.7:0.3 er |

| α-N-heterocyclic trifluoroborates and aryl bromides | Chiral N-benzylic heterocycles | Ni/photoredox dual catalysis | Good to excellent | Good to excellent |

Asymmetric Hydrogenation and Related Methods

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including derivatives of this compound. This technique utilizes chiral catalysts to selectively produce one enantiomer of a product. For instance, the use of a chiral ruthenium catalyst with a BINAP ligand can achieve 95% enantiomeric excess in the hydrogenation of a specific alkene. youtube.com

A general method for the enantioselective hydrogenation of protected allylic amines has been developed using a cationic ruthenium complex with the axially chiral ligand (-)-TMBTP, achieving enantiomeric ratios of 92:8 or higher for various substrates. nih.gov Additionally, iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters using chiral spiro iridium catalysts (Ir-SpiroPAP) yields functionalized chiral allylic alcohols with high enantioselectivities (87 to >99% ee) and cis-selectivities (93:7 to >99:1). rsc.org This method has been applied to the enantioselective synthesis of chiral carbocyclic δ-amino esters. rsc.org

Dynamic kinetic resolution is another important strategy that can be coupled with asymmetric hydrogenation. An efficient asymmetric hydrogenation of racemic α-aryl-β-ethoxycarbonyl cyclopentanones to produce chiral 2-arylcyclopentanols with three contiguous stereocenters has been achieved using a chiral iridium Ir-SpiroPAP catalyst. nih.gov This process provides high yields with excellent enantio- and diastereoselectivities. nih.gov

Table 2: Asymmetric Hydrogenation of Various Substrates

| Substrate | Catalyst/Ligand | Product | Enantioselectivity |

|---|---|---|---|

| Protected allylic amines | Cationic Ru complex with (-)-TMBTP | Chiral protected amines | ≥ 92:8 er |

| Racemic exocyclic γ,δ-unsaturated β-ketoesters | Ir-SpiroPAP | Functionalized chiral allylic alcohols | 87 to >99% ee |

| Racemic α-aryl-β-ethoxycarbonyl cyclopentanones | Ir-SpiroPAP | Chiral 2-arylcyclopentanols | Excellent |

Emerging Synthetic Strategies Relevant to this compound

Photoenzymatic Transformations and Biocatalysis

Photoenzymatic catalysis is a rapidly developing field that combines the selectivity of enzymes with the reactivity of photocatalysis to achieve novel transformations. albany.edu This approach has been utilized for the enantioselective intermolecular radical hydroalkylation of alkenes. albany.edu Specifically, flavin-dependent "ene"-reductases can catalyze the visible-light-induced hydrocyanoalkylation of alkenes, providing access to enantioenriched γ-stereogenic nitriles. researchgate.netacs.org The enzyme's active site controls the stereochemistry of the radical-terminating hydrogen atom transfer. acs.org

Mechanistic studies suggest the formation of a charge transfer complex between the enzyme and substrates is crucial for the photoinduced radical reaction. albany.edu This merger of photocatalysis and enzyme catalysis expands the repertoire of biocatalytic, synthetically useful asymmetric transformations. albany.edu The discovery of stereocomplementary enzymes allows for the synthesis of both enantiomers of high-value nitriles. acs.org

Topochemical Synthesis Considerations for Cyclic Alkenes

Topochemical reactions are solid-state transformations where the reactivity and stereochemistry of the product are dictated by the crystal packing of the monomer. These reactions are highly sought after for their potential to produce ultra-high molecular weight crystalline polymers without the need for solvents or catalysts. researchgate.net

For a topochemical polymerization to occur, the reactive sites of the monomers in the crystal lattice must be in close proximity, typically within a specific distance range, to allow for polymerization without significant molecular movement. researchgate.net The majority of topochemical reactions involve cycloadditions of polyolefins, alkynes/azides, and alkene/azides, as well as addition reactions of diynes, dienes, and trienes. researchgate.net

While the synthesis of chiral polymers from achiral monomers through topochemical polymerization is a significant challenge, it has been achieved by exploiting the crystallization of achiral monomers in chiral space groups. For example, a tripeptide monomer with terminal alkene and azide (B81097) groups was found to crystallize in a chiral space group, leading to the formation of a chiral polymer upon polymerization. researchgate.net This highlights the critical role of crystal engineering in designing monomers for topochemical synthesis of complex cyclic and polymeric structures.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Isopropenylcyclohexane

Fundamental Reaction Pathways of the Isopropenyl Moiety

The isopropenyl group undergoes two principal types of reactions: electrophilic additions and radical reactions. Both pathways involve the formation of reactive intermediates that determine the final product distribution.

Electrophilic addition to isopropenylcyclohexane is initiated by the attack of an electrophile on the π-electrons of the double bond. This process leads to the formation of a carbocation intermediate. The stability of this carbocation is a critical factor in determining the regioselectivity of the reaction, in accordance with Markovnikov's rule.

The addition of an electrophile (E⁺) to the isopropenyl group can, in principle, form two possible carbocations: a more stable tertiary carbocation and a less stable primary carbocation. The formation of the tertiary carbocation is significantly favored due to the stabilizing effects of both the cyclohexyl group and the two methyl groups through hyperconjugation and inductive effects.

Mechanism of Electrophilic Addition:

Attack of the π-bond: The electron-rich double bond of this compound attacks an electrophile (e.g., H⁺ from an acid).

Formation of a carbocation intermediate: A tertiary carbocation is formed on the more substituted carbon atom of the former double bond. This step is typically the rate-determining step of the reaction.

Nucleophilic attack: A nucleophile (Nu⁻) attacks the positively charged carbon atom, leading to the formation of the final addition product.

Computational studies on the biosynthesis of terpenes, which often involve similar carbocation intermediates, have provided insights into their stability and reactivity. nih.govresearchgate.netnih.govsemanticscholar.orgbeilstein-journals.org These studies highlight that the stability of carbocation intermediates is crucial for the reaction pathway. For instance, in terpene biosynthesis, the formation of stable tertiary carbocations directs the complex cyclization and rearrangement reactions. nih.govresearchgate.netnih.gov

| Reactant | Electrophile (E⁺) | Intermediate | Nucleophile (Nu⁻) | Product |

|---|---|---|---|---|

| This compound | H⁺ | Tertiary Carbocation | Cl⁻ | 1-Chloro-1-isopropylcyclohexane |

| This compound | H⁺ | Tertiary Carbocation | H₂O | 1-Isopropylcyclohexan-1-ol |

| This compound | Br⁺ | Bromonium Ion/Tertiary Carbocation | Br⁻ | 1,2-Dibromo-1-isopropylcyclohexane |

Radical reactions of this compound are initiated by the homolytic cleavage of a weak bond in a radical initiator, generating a free radical. This radical then adds to the double bond of the isopropenyl group, forming a new carbon-centered radical intermediate. Similar to carbocations, the stability of the radical intermediate is key to the reaction's progression.

The addition of a radical (R•) to the isopropenyl double bond preferentially forms the more stable tertiary radical. This intermediate can then propagate the reaction by reacting with another molecule.

Mechanism of Radical Addition (e.g., Polymerization):

Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals (R•). libretexts.orgfujifilm.com This radical then adds to a monomer of this compound to form a tertiary radical. fiveable.me

Propagation: The newly formed radical adds to another this compound monomer, extending the polymer chain and regenerating a radical at the terminus. fiveable.meuvebtech.com This step is repeated, leading to the formation of a long polymer chain.

Termination: The reaction is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). fiveable.meuvebtech.com

The kinetics of free radical polymerization are influenced by the concentrations of the monomer and the initiator. uvebtech.com The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. fiveable.me

| Step | Description | General Reaction |

|---|---|---|

| Initiation | Formation of initial radical and its addition to the monomer. | I → 2R• ; R• + M → RM• |

| Propagation | Growth of the polymer chain through sequential addition of monomers. | RM• + M → RMM• |

| Termination | Cessation of chain growth. | RMₙ• + •MₘR → RMₙ₋ₘR (Combination) or RMₙH + R(M)ₘ₋₁CH=CH₂ (Disproportionation) |

Advanced Mechanistic Investigations

To gain a deeper understanding of the reaction mechanisms of this compound, advanced techniques such as kinetic isotope effect studies and computational transition state analysis are employed. While specific studies on this compound are limited, data from analogous systems provide valuable insights.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart.

For reactions involving this compound, a primary KIE would be expected if a C-H bond at the isopropenyl group is broken in the rate-determining step. A secondary KIE might be observed during electrophilic addition, where the hybridization of the carbon atoms changes from sp² to sp³. wikipedia.org For example, an inverse secondary KIE (kH/kD < 1) is often observed for the α-carbon in such additions, reflecting the sp² to sp³ rehybridization in the transition state. acs.org

Studies on the oxidation of substituted styrenes, which are structurally related to this compound, have utilized KIEs to probe the transition state of oxygen atom transfer. acs.org For instance, an inverse secondary KIE was observed for the oxidation of styrene (B11656), supporting a mechanism where the hybridization of the double-bond carbons changes in the rate-determining step. acs.org A primary KIE of 5.4 was observed in the elimination of styrene from a sulfilimine, indicating significant C-H bond cleavage at the benzylic position in the transition state. acs.org

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Electrophilic Addition | Deuterium at the double bond (α-position) | ~0.8-0.9 (Inverse) | Change in hybridization from sp² to sp³ in the transition state. wikipedia.org |

| Hydrogen Abstraction | Deuterium at the allylic methyl group | > 2 (Primary) | C-H bond breaking in the rate-determining step. |

Computational chemistry provides a powerful means to investigate the transition states and reaction pathways of chemical transformations. scm.com By calculating the potential energy surface, intermediates and transition states can be identified, and activation energies can be determined.

For the electrophilic addition to this compound, computational models can be used to compare the energies of the transition states leading to the primary and tertiary carbocations. These calculations would be expected to show a significantly lower activation energy for the pathway forming the more stable tertiary carbocation.

In the context of terpene biosynthesis, density functional theory (DFT) calculations have been extensively used to study the complex carbocation-mediated cyclizations and rearrangements. nih.govbeilstein-journals.org These studies have revealed intricate potential energy surfaces with multiple intermediates and transition states, providing a detailed picture of the reaction mechanisms. nih.govresearchgate.netnih.govbeilstein-journals.org Similar computational approaches could be applied to elucidate the reaction pathways of this compound with various reagents.

The search for a transition state in a reaction like electrophilic addition can be performed using computational methods such as QST2 or QST3 in Gaussian software, which help in locating the saddle point on the potential energy surface between reactants and products. stackexchange.com

Specific Reaction Classes and Their Mechanisms

This compound can undergo a variety of specific reactions, each with its own characteristic mechanism.

One important class of reactions is cationic polymerization . This is initiated by a Lewis acid or a protic acid, which generates a carbocation that then propagates by attacking other monomer units. mit.eduwikipedia.orgyoutube.com The rate of cationic polymerization is generally much faster than that of free radical polymerization. mit.edu The stability of the tertiary carbocation formed from this compound makes it a suitable monomer for this type of polymerization. The termination of cationic polymerization can occur through various mechanisms, including proton transfer to a counter-ion. youtube.com

Another significant reaction is oxidation . The double bond of this compound can be oxidized by various reagents. For example, epoxidation with a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted mechanism to form an epoxide. libretexts.org Dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate, which typically involves the formation of a cyclic intermediate, leading to syn-addition of two hydroxyl groups. libretexts.orglibretexts.org Oxidative cleavage of the double bond can be accomplished using ozone (ozonolysis), followed by a workup, which would yield cyclohexanone (B45756) and acetone.

Cycloaddition Reactions (e.g., Diels-Alder and Related Pericyclic Processes)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. In the context of this compound, the alkene moiety can act as a dienophile. The reactivity of a dienophile in a normal-demand Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated with the double bond. This compound, lacking such activating groups, is considered an unactivated dienophile and would be expected to exhibit low reactivity under standard thermal conditions.

The reaction with a highly reactive diene, such as cyclopentadiene, would likely require elevated temperatures. Cyclopentadiene is a favorable diene as it is locked in the necessary s-cis conformation for the reaction to proceed masterorganicchemistry.comchemistrysteps.com. The cycloaddition would proceed via a concerted mechanism, involving a single transition state where the new sigma bonds are formed simultaneously libretexts.orgwikipedia.org. The stereochemistry of the reaction is predictable; however, as this compound is prochiral at the double bond, the reaction with an achiral diene would result in a racemic mixture of products.

Oxidation Reactions and Functionalization of the Alkene

The alkene functional group in this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, and other functionalized products.

Epoxidation: The treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide. This reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step, resulting in a syn-addition masterorganicchemistry.comyoutube.comlibretexts.orgleah4sci.com. The more substituted double bond of this compound is generally more electron-rich and thus more reactive towards epoxidation compared to less substituted alkenes libretexts.org.

Dihydroxylation: Vicinal diols can be synthesized from this compound through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) organic-chemistry.orgskku.edulibretexts.orgmasterorganicchemistry.com. This reaction also proceeds via a concerted mechanism, forming a cyclic osmate ester intermediate which is then hydrolyzed to yield the cis-diol libretexts.orgmasterorganicchemistry.comlibretexts.org. Anti-dihydroxylation can be accomplished by first forming an epoxide, followed by acid-catalyzed ring-opening with water researchgate.netnih.gov.

Isomerization Studies (e.g., Contra-Thermodynamic Alkene Isomerization)

Isomerization reactions of this compound and its isomers have been a subject of study, particularly focusing on achieving thermodynamically less favorable products.

Under acidic conditions, it is expected that this compound can undergo isomerization. For instance, its isomer, isopropylidenecyclohexane, has been shown to isomerize to the more thermodynamically stable 1-isopropylcyclohexene in the presence of a strong acid. This process involves protonation of the double bond to form a tertiary carbocation, followed by deprotonation to yield the endocyclic alkene.

Contra-Thermodynamic Isomerization: Recent advancements in photoredox catalysis have enabled contra-thermodynamic isomerization, converting more stable internal alkenes to less stable terminal alkenes. While a specific study on this compound was not found, the general principle involves a dual catalyst system under photochemical irradiation bohrium.com. This process typically proceeds through a regiospecific bimolecular homolytic substitution (SH2') mechanism involving an allyl-cobaloxime intermediate. Such a method could potentially be applied to isomerize a more stable internal alkene isomer back to this compound.

Hydroamination and Hydroboration Reactions

Hydroamination: The addition of an N-H bond across the double bond of this compound, or hydroamination, is a direct method for synthesizing substituted amines. For unactivated alkenes like this compound, this transformation generally requires a catalyst. Modern photocatalytic methods have been developed for the intermolecular anti-Markovnikov hydroamination of unactivated olefins princeton.eduprinceton.edunih.gov. These reactions often utilize an iridium photocatalyst and proceed through an aminium radical cation intermediate at room temperature under visible light irradiation bohrium.comprinceton.edunih.gov. This approach allows for the addition of the amino group to the terminal carbon of the isopropenyl group.

Hydroboration-Oxidation: The hydroboration-oxidation of this compound provides a route to an anti-Markovnikov alcohol. The reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the double bond, followed by oxidation with hydrogen peroxide and a base libretexts.orgprinceton.eduresearchgate.net. The hydroboration step is a syn-addition, with the boron atom adding to the less sterically hindered terminal carbon of the double bond princeton.eduresearchgate.net. The subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry, yielding (cyclohexyl)propan-2-ol.

| Reaction | Reagents | Product | Regioselectivity |

| Hydroamination | Amine, Ir photocatalyst, light | Cyclohexyl(propan-2-yl)amine derivative | Anti-Markovnikov |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | (Cyclohexyl)propan-2-ol | Anti-Markovnikov |

Dealkenylative Alkynylation Reactions

A novel functionalization of this compound is the dealkenylative alkynylation. This reaction converts the alkene into an alkyl-tethered alkyne. In a study, this compound was shown to provide the corresponding alkynylated product in excellent yield. The reaction is mediated by ozone and catalyzed by Fe(II) in the presence of an alkynyl sulfone. This one-pot reaction proceeds under mild conditions and demonstrates good efficiency and stereoselectivity.

Influence of Catalyst Systems and Reaction Conditions on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its transformations are highly dependent on the choice of catalyst and reaction conditions.

Stereochemical Aspects in Isopropenylcyclohexane Chemistry

Geometric Isomerism and Conformational Dynamics of Isopropenylcyclohexane

This compound itself does not exhibit geometric (cis-trans) isomerism because there is only one substituent on the cyclohexane (B81311) ring. Geometric isomerism in cyclic compounds requires at least two substituents on different ring carbon atoms, which can be located on the same side (cis) or opposite sides (trans) of the ring. chemguide.co.uksiue.eduyoutube.com

The dominant stereochemical feature of this compound is its conformational dynamics. The cyclohexane ring is not planar; it preferentially adopts a puckered "chair" conformation to minimize both angle strain and torsional strain. maricopa.edulibretexts.org In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). libretexts.org

Due to thermal energy, the cyclohexane ring undergoes a rapid "ring flip" between two chair conformations, which converts axial positions to equatorial and vice versa. libretexts.org However, for a substituted cyclohexane, these two chair conformations are often not equal in energy. The isopropenyl group is sterically bulky, and its placement in an axial position leads to significant destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. fiveable.me Consequently, the conformation where the isopropenyl group occupies the more spacious equatorial position is overwhelmingly favored. siue.edu

| Conformer | Position of Isopropenyl Group | Relative Stability | Key Interactions |

|---|---|---|---|

| Equatorial | Equatorial | More Stable (Favored) | Minimal steric strain |

| Axial | Axial | Less Stable (Disfavored) | Significant 1,3-diaxial steric strain |

Stereoselective Transformations of this compound

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org The this compound structure offers multiple sites for such transformations, primarily at the double bond and the allylic positions.

Allylic oxidation involves the functionalization of a carbon atom adjacent to a double bond. nih.gov In this compound, there are three distinct allylic positions: the tertiary C-H bond on the ring and the two C-H bonds of the methyl group. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

If the this compound scaffold is already chiral (e.g., contains another substituent), the allylic oxidation can proceed with high stereospecificity. The pre-existing stereocenter directs the approach of the oxidizing agent to one face of the molecule, typically the less sterically hindered face. This substrate-controlled mechanism ensures that the new stereocenter formed at the allylic position has a specific configuration relative to the existing one, leading to the formation of a single diastereomer in preference to others. The regioselectivity of the oxidation (ring vs. methyl group) can be influenced by the steric and electronic nature of the oxidant and catalyst. nih.gov

The double bond of the isopropenyl group is prochiral, meaning it has two distinct faces, designated re and si. msu.edu Enantioselective epoxidation is a reaction that selectively adds an oxygen atom to one of these faces, producing an epoxide with a high excess of one enantiomer. caltech.edu This is typically achieved using a chiral catalyst that creates a chiral environment for the reaction.

Prominent examples of catalytic systems for asymmetric epoxidation include the Sharpless-Katsuki epoxidation (using a titanium-tartrate complex) and the Jacobsen-Katsuki epoxidation (using a manganese-salen complex). rzepa.netyoutube.com The mechanism involves the formation of a chiral metal-oxidant complex. The this compound substrate coordinates to this complex in a sterically defined manner. The geometry of the chiral ligands on the metal catalyst blocks one face of the double bond from the oxidant, allowing the oxygen atom to be delivered preferentially to the other, more accessible face. This results in the formation of one enantiomer of this compound oxide in significant excess. youtube.com

| Catalyst System | Chiral Ligand Type | Expected Outcome | Typical ee (%) |

|---|---|---|---|

| Sharpless-Katsuki | Diethyl Tartrate | Highly enantioselective for allylic alcohols; adaptable for other alkenes | >90% |

| Jacobsen-Katsuki | Chiral Salen | Effective for cis-disubstituted and trisubstituted alkenes | 85-98% |

| Shi Epoxidation | Chiral Fructose-derived Ketone | Metal-free oxidation using Oxone | 70-95% |

Chiral Recognition and Asymmetric Induction in Reactions Involving this compound

Asymmetric induction is the process by which a chiral feature in a reaction influences the formation of a chiral product, leading to an unequal mixture of stereoisomers. wikipedia.orgyoutube.com This phenomenon is underpinned by the principle of chiral recognition: the ability of a chiral molecule or catalyst to interact differently with the two enantiotopic faces of a prochiral substrate or with the two enantiomers of a racemic substrate. mdpi.comtaylorfrancis.com

In reactions involving this compound, a chiral catalyst "recognizes" the subtle differences between the re and si faces of the double bond. This recognition occurs in the transition state of the reaction. The diastereomeric transition states—one leading to the R-enantiomer and the other to the S-enantiomer—have different energies. youtube.com The transition state that is lower in energy, typically due to more favorable steric and electronic interactions between the substrate and the chiral catalyst, will be the preferred reaction pathway. This energy difference results in the preferential formation of one enantiomer, a process defined as asymmetric induction. For instance, in the enantioselective epoxidation discussed previously, the chiral catalyst recognizes one face as a better "fit," thereby inducing the formation of the corresponding epoxide. wikipedia.org

Stereochemical Control in Natural Product Synthesis Utilizing this compound Scaffolds

The isopropenyl-substituted six-membered ring is a common structural motif in many natural products, particularly terpenes. The precise control of stereochemistry is paramount in their synthesis, as different stereoisomers often exhibit vastly different biological activities. A classic example is the monoterpene carvone, where (R)-(-)-carvone has the characteristic smell of spearmint, while its enantiomer, (S)-(+)-carvone, smells of caraway. siue.edu

Stereochemical control in the synthesis of such natural products can be achieved through several strategies:

Chiral Pool Synthesis : The synthesis begins with a readily available, enantiomerically pure natural product that already contains some of the required stereocenters.

Use of Chiral Auxiliaries : A temporary chiral group is attached to an achiral precursor to direct the stereochemical course of a key reaction. Once the desired stereocenter is set, the auxiliary is removed. researchgate.net

Asymmetric Catalysis : A chiral catalyst is used to create a key stereocenter with high enantioselectivity, as seen in reactions like asymmetric hydrogenation, epoxidation, or Diels-Alder reactions to construct the cyclohexane ring itself. researchgate.net

In a typical synthesis, the stereocenter on the cyclohexane ring that bears the isopropenyl group is established with high diastereoselectivity or enantioselectivity. This ensures that the final natural product is synthesized as a single, desired stereoisomer, which is crucial for its intended biological function. organic-chemistry.org

Theoretical and Computational Chemistry Studies on Isopropenylcyclohexane

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like isopropenylcyclohexane, these methods can provide valuable insights into its structure, stability, and reactivity. Although specific comprehensive studies on this compound are sparse, the application of these methods to molecules containing the this compound skeleton allows for a general understanding.

Electronic Structure and Bonding Analysis

DFT calculations are frequently employed to analyze the electronic structure and bonding within molecules. For this compound, such an analysis would involve the examination of its molecular orbitals (HOMO and LUMO), electron density distribution, and the nature of the chemical bonds. This information is crucial for predicting the molecule's reactivity, particularly the behavior of the double bond in the isopropenyl group and the sigma bonds of the cyclohexane (B81311) ring. While specific literature on this compound is not readily found, DFT has been used to understand the selectivity and mechanistic framework of reactions involving the this compound skeleton in the synthesis of more complex natural products.

Conformational Analysis and Energy Minima Determination

The cyclohexane ring is known for its conformational flexibility, existing in various forms such as chair, boat, and twist-boat conformers. The presence of the isopropenyl substituent introduces additional complexity to this conformational landscape. A thorough conformational analysis using computational methods would identify the possible stable conformers of this compound and determine their relative energies to identify the global energy minimum. This involves rotating the single bond connecting the isopropenyl group to the cyclohexane ring and exploring the different ring puckering possibilities. The chair conformation is generally the most stable for a cyclohexane ring, and it would be expected that the conformer with the isopropenyl group in an equatorial position would be of lower energy to minimize steric hindrance. While a detailed study providing these specific energy values for this compound is not available, conformational energy calculations are a standard application of computational chemistry.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend the principles of quantum and classical mechanics to study the behavior of molecules and their interactions.

QM/MM Calculations for Enzyme-Catalyzed Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in large systems, such as enzyme-catalyzed reactions. In this approach, the reactive center of the system is treated with a high level of theory (QM), while the surrounding environment (the rest of the enzyme and solvent) is treated with a more computationally efficient method (MM). Although this compound itself has been noted as an incompatible substrate in some photoenzymatic reactions, the this compound skeleton is a core structure in various natural products. QM/MM calculations have been performed on enzymes that catalyze reactions on these larger, related molecules. These studies provide insights into how the enzyme active site influences the reaction mechanism and stereoselectivity.

Transition State Theory and Reaction Rate Predictions

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to predict the rates of chemical reactions. Computational chemistry can be used to locate the transition state structure for a given reaction and calculate its energy. This information, combined with the energies of the reactants, allows for the calculation of the activation energy and, subsequently, the reaction rate constant. For reactions involving this compound, such as additions to the double bond or rearrangements, computational methods could be used to model the reaction pathway, identify transition states, and predict reaction rates. While specific studies with detailed kinetic predictions for this compound are not prominent, the theoretical framework is well-established.

Computational Insights into Reactivity and Selectivity

Computational studies, particularly DFT, can offer significant insights into the reactivity and selectivity of molecules. For this compound, these studies could predict which sites of the molecule are most susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO). Furthermore, by modeling the transition states of different possible reaction pathways, computational chemistry can explain and predict the stereoselectivity and regioselectivity of reactions involving this compound. For example, in the context of synthesizing complex alkaloids, DFT analysis has been instrumental in understanding the selectivity observed in reactions that form the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton.

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules, aiding in their identification and structural elucidation. mdpi.com For this compound, computational methods can accurately predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), which are fundamental for structure confirmation.

The standard methodology involves several steps. First, a conformational search is performed to identify the low-energy conformers of the molecule. uncw.edu For each stable conformer, quantum chemical calculations—often using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level—are performed to calculate the magnetic shielding tensors. uncw.edu These shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Finally, the predicted spectrum is assembled by taking a weighted average of the chemical shifts of all conformers, based on their relative populations determined by the Boltzmann distribution. uncw.edu This approach can yield highly accurate predictions that closely match experimental data, helping to assign ambiguous peaks and confirm the stereochemistry of reaction products, such as the cis and trans isomers that can be formed during hydrogenation. reddit.com

Table 3: Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for a Product of this compound Hydrogenation (p-Menthane)

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) (DFT/GIAO) | Difference (ppm) |

|---|---|---|---|

| C1 (CH) | 32.5 | 32.1 | -0.4 |

| C2/C6 (CH₂) | 35.1 | 34.7 | -0.4 |

| C3/C5 (CH₂) | 29.0 | 28.6 | -0.4 |

| C4 (CH) | 44.2 | 43.8 | -0.4 |

| C7 (CH₃) | 22.8 | 22.5 | -0.3 |

| C8 (CH) | 32.2 | 31.9 | -0.3 |

| C9/C10 (CH₃) | 19.8 | 19.5 | -0.3 |

Note: Experimental data are typical values for p-menthane. Predicted values are representative of high-level DFT calculations to illustrate the accuracy of the method.

Q & A

Q. What are the established synthetic routes for isopropenylcyclohexane, and how can experimental reproducibility be ensured?

this compound is synthesized via Grignard reactions, as demonstrated by Greene et al. (1968). For example, reacting isopropyl bromide with magnesium to form a Grignard reagent, followed by addition to cyclohexanone yields 1-isopropylcyclohexanol. Subsequent dehydration with iodine at 180°C produces this compound . To ensure reproducibility:

- Document reaction conditions (e.g., temperature, stoichiometry) rigorously.

- Use preparative gas chromatography (GC) for purification, as infrared (IR) spectra and GC retention times are critical for verifying product identity .

- Follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for method descriptions) .

Q. How can researchers characterize the purity and structural identity of this compound?

Key methods include:

- Gas Chromatography (GC): Used to resolve isomers (e.g., 1-isopropylcyclohexene vs. This compound) with columns optimized for nonpolar compounds .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=C stretching) and ~3050 cm⁻¹ (alkenyl C-H stretching) confirm the isopropenyl group .

- Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes cyclohexane ring carbons (δ 20–30 ppm) from the isopropenyl group (δ 110–125 ppm for sp² carbons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous cyclohexane derivatives (e.g., iodocyclohexane, bromomethylcyclohexane) suggest:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as volatile cyclohexane derivatives may cause respiratory irritation .

- Emergency Measures: For spills, employ inert absorbents (e.g., sand) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound formation?

Dehydration of 1-isopropylcyclohexanol can yield multiple alkenes (e.g., 1-isopropylcyclohexene vs. This compound). Factors affecting selectivity:

- Catalyst Choice: Acidic conditions (e.g., H₂SO₄) favor carbocation rearrangements, while iodine promotes direct elimination .

- Temperature: Higher temperatures (e.g., 180°C) reduce kinetic control, favoring thermodynamically stable products .

- Solvent Effects: Polar aprotic solvents may stabilize transition states, altering product ratios.

Q. What analytical strategies resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in boiling points or solubility data may arise from impurities or isomer coexistence. Mitigation approaches:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₉H₁₆) and rule out contaminants .

- Comparative Studies: Cross-reference with structurally similar compounds (e.g., 2-isopropylcyclohexanone) to validate trends in volatility or polarity .

- Systematic Reviews: Apply PRISMA guidelines to assess data quality across studies and identify methodological biases .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should consider:

- Light Sensitivity: UV exposure may induce [2+2] cycloaddition reactions; store in amber glass .

- Oxidative Degradation: Monitor for peroxide formation using iodometric titration, especially if stored long-term .

- Thermal Stability: Thermogravimetric analysis (TGA) can assess decomposition thresholds (e.g., >200°C for most cyclohexane derivatives) .

Methodological Frameworks

Q. How can researchers design experiments to investigate the bioactivity of this compound derivatives?

- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., introducing hydroxyl or cyano groups) and test against biological targets (e.g., enzymes, cell lines) .

- Control Experiments: Compare with parent compounds (e.g., cyclohexane or isopropenyl analogs) to isolate the effects of structural changes .

- Data Validation: Use Cochrane Handbook guidelines to ensure statistical robustness and minimize Type I/II errors .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT): Calculate activation energies for proposed mechanisms (e.g., electrophilic addition to the double bond) .

- Molecular Dynamics (MD) Simulations: Model solvent interactions to predict regioselectivity in polar vs. nonpolar environments .

- Cheminformatics Tools: Leverage PubChem data to train machine learning models for reaction outcome prediction .

Data Presentation Standards

- Tables: Include molecular weight (124.23 g/mol), CAS number (N/A for this compound; refer to analogs like iodocyclohexane [CAS 626-62-0] for safety benchmarks) .

- Figures: Use IR/GC chromatograms to illustrate purity and structural confirmation .

- Supplemental Data: Archive raw NMR/HRMS files in repositories like Zenodo, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.